2-amino-2-(2-hydroxypyrazol-3-yl)acetic Acid
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Overview
Description
2-Amino-2-(1-hydroxy-1H-pyrazol-5-yl)acetic acid is a compound that features a pyrazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(1-hydroxy-1H-pyrazol-5-yl)acetic acid typically involves the condensation of appropriate precursors followed by cyclization. One common method involves the reaction of hydrazine derivatives with α-keto acids under controlled conditions to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings. Additionally, the use of catalysts to enhance reaction rates and selectivity may be employed.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(1-hydroxy-1H-pyrazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole ketones, while reduction can produce pyrazole amines.
Scientific Research Applications
2-Amino-2-(1-hydroxy-1H-pyrazol-5-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-2-(1-hydroxy-1H-pyrazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(1-hydroxy-1H-pyrazol-3-yl)acetic acid
- 2-Amino-2-(1-hydroxy-1H-pyrazol-4-yl)acetic acid
- 2-Amino-2-(1-hydroxy-1H-pyrazol-1-yl)acetic acid
Uniqueness
2-Amino-2-(1-hydroxy-1H-pyrazol-5-yl)acetic acid is unique due to the specific position of the hydroxyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities for molecular targets, making it a distinct compound with unique properties.
Properties
CAS No. |
777097-53-7 |
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Molecular Formula |
C5H7N3O3 |
Molecular Weight |
157.13 g/mol |
IUPAC Name |
2-amino-2-(2-hydroxypyrazol-3-yl)acetic acid |
InChI |
InChI=1S/C5H7N3O3/c6-4(5(9)10)3-1-2-7-8(3)11/h1-2,4,11H,6H2,(H,9,10) |
InChI Key |
IICRPKTXGWIJCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(N=C1)O)C(C(=O)O)N |
Origin of Product |
United States |
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